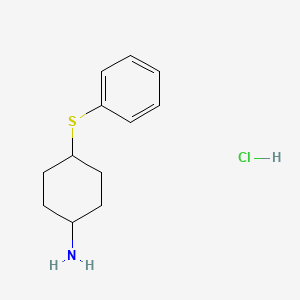

![molecular formula C12H15FOS B1473549 (1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol CAS No. 1636179-68-4](/img/structure/B1473549.png)

(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol

Overview

Description

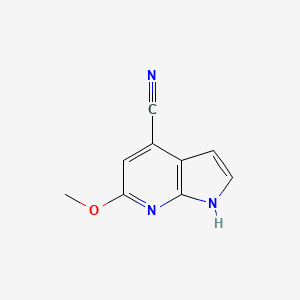

“(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol” is a cyclic compound with unique chemical and biological properties. It has the molecular formula C12H15FOS and a molecular weight of 226.31 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanol ring with a fluorophenyl sulfanyl group attached . The exact spatial arrangement of these groups would depend on the stereochemistry at the 1 and 2 positions of the cyclohexanol ring.Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a critical reaction in the chemical industry, yielding various products with different oxidation states and functional groups. Controlled and selective catalytic oxidation of cyclohexene, including processes that could involve compounds similar to “(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol,” is essential for synthesizing intermediates used in the manufacture of nylon, adhesives, and other polymers. The development of catalytic systems that can selectively afford targeted products from cyclohexene oxidation is of significant interest due to their applications in both academic and industrial settings (Cao et al., 2018).

Synthesis of Organic Intermediates

Research on the synthesis of complex organic compounds, which may involve intermediates like “(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol,” focuses on developing practical and scalable methods for the production of pharmaceuticals and agrochemicals. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of efficient synthetic routes that could potentially leverage the unique chemical properties of sulfanyl cyclohexanol derivatives (Qiu et al., 2009).

Environmental Applications

The degradation of polyfluoroalkyl chemicals, to which “(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol” might be structurally related, is a critical area of research due to the environmental persistence and toxicity of these compounds. Studies on microbial degradation pathways offer insights into the potential bioremediation strategies for removing or neutralizing harmful substances in the environment (Liu & Avendaño, 2013).

Advanced Material Synthesis

Metal sulfides, particularly in nanocrystal form, are of great interest for applications in renewable energy, catalysis, and electronic devices. The synthesis and manipulation of metal sulfide materials, which may involve precursor compounds similar to “(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol,” are critical for developing new materials with tunable properties for cutting-edge technological applications (Chandrasekaran et al., 2019).

properties

IUPAC Name |

(1S,2S)-2-(4-fluorophenyl)sulfanylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHGCIDQHLHTME-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-[(4-fluorophenyl)sulfanyl]cyclohexan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

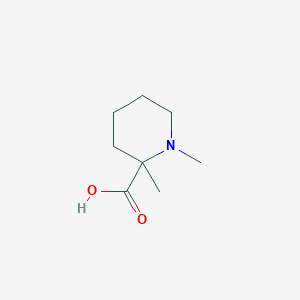

![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)

![Methyl 3-[(piperidin-4-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473471.png)

![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1473478.png)

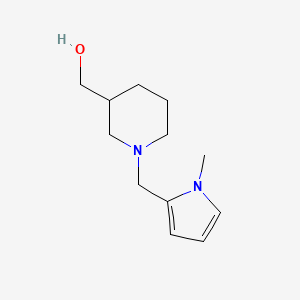

![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)

![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)